![molecular formula C22H28O9 B12359150 Ononin; Fomononetin-7-O-glucoside](/img/structure/B12359150.png)
Ononin; Fomononetin-7-O-glucoside
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Overview
Description
Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin. It is found in various plants, including soybeans and Glycyrrhiza uralensis . Ononin exhibits a range of pharmacological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ononin can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycosidic bond .
Industrial Production Methods: Industrial production of ononin typically involves extraction from plant sources such as soybeans and Glycyrrhiza uralensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ononin .
Types of Reactions:
Oxidation: Ononin can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: Reduction reactions can convert ononin into its aglycone form, formononetin.
Substitution: Ononin can participate in substitution reactions, particularly involving the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidative metabolites of ononin.
Reduction: Formononetin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Ononin has shown significant anticancer potential, particularly in the treatment of osteosarcoma and laryngeal cancer.
Case Study: Osteosarcoma
- Objective : Investigate the efficacy of ononin against human osteosarcoma cell lines (MG-63 and U2OS).
- Findings : Ononin exhibited antiproliferative activity, inducing apoptosis and inhibiting cell migration and invasion through the EGFR-Erk1/2 signaling pathway. The compound significantly reduced colony formation in a dose-dependent manner and showed no adverse effects on liver and kidney functions in animal models .
Table 1: Effects of Ononin on Osteosarcoma Cell Lines
Treatment Concentration | Cell Line | Cell Viability (%) | Apoptosis Induction | Migration Inhibition |
---|---|---|---|---|
0.1 μM | MG-63 | 75 | Yes | Yes |
0.3 μM | U2OS | 60 | Yes | Yes |
1 μM | MG-63 | 40 | Yes | Yes |
Cardiovascular Health
Ononin exhibits beneficial effects on cardiovascular health by improving myocardial ischemia conditions.
Mechanism of Action :
- Ononin enhances antioxidant enzyme activities (superoxide dismutase and catalase) while reducing lactate dehydrogenase levels in ischemic conditions. This suggests its potential in protecting against myocardial injury .
Case Study: Myocardial Ischemia
- Objective : Assess the protective effects of ononin in a mouse model of acute ischemia.
- Results : High doses of ononin significantly improved myocardial injury markers compared to control groups, indicating its therapeutic potential in cardiovascular diseases .
Anti-inflammatory Effects
Ononin demonstrates notable anti-inflammatory properties that can be leveraged for various health conditions.
Research Findings :
- Studies indicate that ononin can mitigate oxidative stress and inflammatory markers in models of diabetic nephropathy and other inflammatory conditions .
Antioxidant Properties
The antioxidant activity of ononin contributes to its protective effects against oxidative damage.
Mechanism :
- Ononin scavenges free radicals and inhibits lipid peroxidation, thereby maintaining nitric oxide levels in the blood, which is crucial for vascular health .
Nutraceutical Applications
Due to its health benefits, ononin is increasingly being explored for use in nutraceuticals and functional foods.
Industry Relevance :
- Ononin's incorporation into dietary supplements is supported by its pharmacological properties that promote overall health, particularly in preventing chronic diseases such as cancer and cardiovascular disorders.
Mechanism of Action
Comparison with Similar Compounds
- Formononetin
- Daidzein
- Genistein
- Biochanin A
Ononin’s unique glycoside structure and its diverse pharmacological activities make it a compound of significant interest in scientific research and industrial applications.
Biological Activity
Ononin, also known as formononetin-7-O-glucoside, is a natural isoflavone glycoside found in various plant species. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology, cardiology, and plant growth regulation. This article explores the biological activities of ononin, supported by recent research findings and case studies.
Ononin is characterized by its glycosidic structure, which contributes to its solubility and bioactivity. Upon ingestion, ononin undergoes metabolic conversion primarily in the intestine, where it can be transformed into formononetin, an active aglycone. Studies have shown that ononin is metabolized via pathways including glucuronidation and hydroxylation, yielding various metabolites that exhibit pharmacological effects .
Table 1: Metabolic Pathways of Ononin
Metabolic Pathway | Description |
---|---|
Glucuronidation | Conjugation with glucuronic acid |
Hydroxylation | Addition of hydroxyl groups |
Demethylation | Removal of methyl groups |
Sulfonation | Addition of sulfonate groups |
Anticancer Activity
Recent studies have highlighted the potential of ononin as an anticancer agent. In vitro experiments demonstrated that ononin induces apoptosis in osteosarcoma cell lines (MG-63 and U2OS) through the activation of caspases and inhibition of the EGFR-Erk1/2 signaling pathway. This pathway is crucial for cell proliferation and survival, suggesting that ononin may effectively hinder tumor growth and metastasis .
Case Study: Osteosarcoma Treatment
In a preclinical study using xenograft models, mice treated with ononin exhibited significant reductions in tumor size compared to control groups. The treatment not only decreased tumor mass but also reduced lung metastasis, indicating a promising therapeutic effect against osteosarcoma .
Cardiovascular Benefits
Ononin has been investigated for its cardioprotective properties. In models of myocardial ischemia, administration of ononin resulted in improved cardiac function and reduced markers of myocardial injury. The compound was shown to enhance antioxidant enzyme activity while decreasing lactate dehydrogenase levels, which are indicative of tissue damage .
Table 2: Effects of Ononin on Cardiovascular Health
Parameter | Control Group | Ononin Treatment (40 mg/kg) |
---|---|---|
Lactate Dehydrogenase (LDH) | High | Significantly Lowered |
Superoxide Dismutase (SOD) | Low | Significantly Increased |
Catalase Activity | Low | Significantly Increased |
Allelopathic Effects
Ononin has also been studied for its allelopathic properties, particularly in agricultural contexts. It has been observed to inhibit root and shoot growth in mustard plants at concentrations as low as 1×10−4M. This suggests that ononin could play a role in natural weed management strategies by suppressing the growth of competing flora .
Properties
Molecular Formula |
C22H28O9 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-5,10,13-14,16-17,19-23,25-27H,6-9H2,1H3/t13?,14?,16?,17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
VRBWOAPDXHDWTQ-IRDFEOSRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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